molecular formula C7H2BrFIN B2454177 3-Bromo-2-fluoro-5-iodobenzonitrile CAS No. 1160574-12-8

3-Bromo-2-fluoro-5-iodobenzonitrile

Cat. No. B2454177
CAS RN: 1160574-12-8
M. Wt: 325.907
InChI Key: MNSJLMXWCZEFKV-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-iodobenzonitrile is a chemical compound with the molecular formula C7H2BrFIN . It has a molecular weight of 325.91 .

Scientific Research Applications

Synthesis and Material Development

Researchers have explored various synthesis pathways and the development of materials using 3-Bromo-2-fluoro-5-iodobenzonitrile. For instance, Szumigala et al. (2004) detailed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of halodeboronation in generating aryl bromides and chlorides from aryl boronic acids with good to excellent yields (Szumigala et al., 2004). Gopinathan et al. (2009) described an improved synthesis method for a precursor for PET radioligand [18F]SP203, employing a novel synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile (Gopinathan et al., 2009).

Chemical Properties and Analysis

Studies have also focused on understanding the chemical properties and analysis of compounds related to 3-Bromo-2-fluoro-5-iodobenzonitrile. Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile and optimized the bromination and hydrolysis conditions, proving the method's suitability for industrial-scale production (Peng-peng, 2013). Jeyavijayan et al. (2018) performed vibrational spectroscopic investigations and DFT computations on 3-bromo-5-fluorobenzonitrile, analyzing the molecular properties and confirming the findings with experimental values (Jeyavijayan et al., 2018).

Application in Medicinal Chemistry

The compound and its derivatives have been utilized in medicinal chemistry research. Wu et al. (2022) reported the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrating their potential as valuable building blocks in medicinal chemistry due to the simple synthesis methods and desired functionalities (Wu et al., 2022).

properties

IUPAC Name

3-bromo-2-fluoro-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJLMXWCZEFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-5-iodobenzonitrile

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